(6aS,11aS)-pterocarpan
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(6aS,11aS)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2/t12-,15-/m1/s1 |
InChI Key |
LZEPVVDVBJUKSG-IUODEOHRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C3O1)OC4=CC=CC=C24 |
Canonical SMILES |
C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24 |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Phytochemical Analysis
Botanical Sources within the Family Fabaceae (Leguminosae)
Pterocarpans are characteristic secondary metabolites of the Fabaceae (also known as Leguminosae) family, a large and economically important family of flowering plants. wikipedia.orgnih.gov These compounds are biosynthesized by the plants, often in response to environmental stress, and play a significant role in plant defense mechanisms. The structural diversity of pterocarpans found in this family is vast, with various derivatives being isolated and characterized from numerous species.
The occurrence of (6aS,11aS)-pterocarpan and its derivatives has been documented in a wide array of genera and species within the Fabaceae family. Notable examples include:
Glycine max (Soybean): Soybeans are a significant source of various pterocarpan (B192222) derivatives, including the well-known phytoalexins, glyceollin (B191339) I, II, and III, as well as glycinol and glyceollidins I and II. wikipedia.orgresearchgate.net These compounds are typically produced in response to fungal infections.
Medicago truncatula : This model legume is known to produce medicarpin, a prominent pterocarpan derivative. wikipedia.org
Erythrina spp.: Several species within this genus, such as Erythrina subumbrans and Erythrina orientalis, are sources of various pterocarpans including erybraedin A and B, erythrabyssin II, erystagallin A, erythrabissin-1, erycristagallin, and orientanol A. wikipedia.org
Cicer arietinum (Chickpea): The biosynthesis of pterocarpans in chickpea involves the enzyme 2'-hydroxyisoflavone reductase. wikipedia.org
Lotus japonicus : As another important model legume, Lotus japonicus is also known to produce pterocarpans as part of its defense response.
Pisum sativum (Pea): The pea plant produces the pterocarpan pisatin (B192138), which was one of the first phytoalexins to be identified. wikipedia.org
Sophora spp.: Species like Sophora flavescens are known to contain pterocarpans such as trifolirhizin. wikipedia.org Recent studies have also led to the isolation of novel pterocarpan derivatives from Sophora flavescens. researchgate.net
Interactive Data Table: Distribution of Pterocarpan Derivatives in Fabaceae Species
| Genus | Species | Pterocarpan Derivatives |
|---|---|---|
| Glycine | max | Glyceollins I, II, III, Glycinol, Glyceollidins I, II wikipedia.orgresearchgate.net |
| Medicago | truncatula | Medicarpin wikipedia.org |
| Erythrina | subumbrans | Erybraedin A, B, Erythrabyssin II, Erystagallin A, Erythrabissin-1, Erycristagallin wikipedia.org |
| Erythrina | orientalis | Orientanol A wikipedia.org |
| Cicer | arietinum | Pterocarpans (general) wikipedia.org |
| Pisum | sativum | Pisatin wikipedia.org |
| Sophora | flavescens | Trifolirhizin, Novel pterocapan derivatives wikipedia.orgresearchgate.net |
| Bituminaria | morisiana, bituminosa | Bitucarpin A, B, Erybraedin C, Morisianine wikipedia.org |
| Glycyrrhiza | uralensis | Glycyrrhizol A wikipedia.org |
| Maackia | amurensis | Maackiain wikipedia.org |
| Mundulea | striata | Striatine wikipedia.org |
The accumulation of this compound and its derivatives is often localized to specific tissues and organs within the plant, reflecting their role in localized defense responses. Common sites of accumulation include:
Heartwood: The heartwood of certain leguminous trees is a rich source of pterocarpans, which contribute to the durability and resistance of the wood to decay.
Roots: The roots are frequently in contact with soil-borne pathogens, and as a result, often accumulate pterocarpans as a defense mechanism. For instance, glycyrrhizol A is isolated from the root of the Chinese licorice plant (Glycyrrhiza uralensis). wikipedia.org
Leaves: In response to foliar pathogens or herbivory, leaves can produce and accumulate pterocarpans.
Cotyledons: The cotyledons of seedlings can also be a site of pterocarpan synthesis, providing protection during the vulnerable early stages of growth.
Phytochemical Profiling Methodologies
The identification and quantification of this compound and its derivatives in plant extracts require a range of analytical techniques. Phytochemical profiling typically involves a combination of chromatographic and spectroscopic methods.
A general workflow for phytochemical analysis includes:
Sample Preparation: This crucial first step involves the extraction of phytochemicals from the plant material. scholarsresearchlibrary.com Common methods include maceration, sonication, and Soxhlet extraction, using various solvents to isolate the compounds of interest.
Chromatographic Separation: Due to the complexity of plant extracts, separation techniques are essential.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of pterocarpans. scholarsresearchlibrary.com
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile or derivatized non-volatile compounds. scholarsresearchlibrary.com
Spectroscopic Detection and Identification:
Mass Spectrometry (MS): When coupled with chromatography (e.g., LC-MS, GC-MS), MS provides information about the molecular weight and fragmentation patterns of the compounds, aiding in their identification. scholarsresearchlibrary.comscilit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated compounds, providing detailed information about the carbon-hydrogen framework.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used for quantification.
Identification of Pterocarpan Derivatives in Natural Extracts
The identification of specific pterocarpan derivatives from complex natural extracts relies on a combination of the aforementioned analytical techniques. The process often involves comparing the chromatographic retention times and mass spectral data of the unknown compounds with those of known standards. For novel compounds, isolation followed by detailed NMR analysis is necessary for complete structural elucidation. researchgate.net
For example, the identification of prenylated pterocarpans in soybean seedlings elicited with Rhizopus spp. was achieved using liquid chromatography-mass spectrometry (LC-MS). researchgate.net This technique allowed for the tentative assignment of glyceollins I-III and glyceollidins I-II based on their mass spectral data. researchgate.net
Interactive Data Table: Common Phytochemical Analysis Techniques for Pterocarpans
| Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of pterocarpans in extracts. scholarsresearchlibrary.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or derivatized pterocarpans. scholarsresearchlibrary.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of pterocarpans based on mass-to-charge ratio. scilit.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of isolated pterocarpans. |
| UV-Visible Spectroscopy | Preliminary identification and quantification based on light absorption. |
Biosynthetic Pathways of Pterocarpans
General Isoflavonoid (B1168493) Biosynthesis Precursors and Core Pathway Flux
The journey to the pterocarpan (B192222) skeleton begins with the essential amino acid L-phenylalanine, a product of the shikimate pathway. The general phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA, which serves as a critical entry point into the flavonoid and isoflavonoid biosynthetic routes researchgate.netencyclopedia.pub. This conversion is accomplished through the sequential action of three key enzymes:
Phenylalanine ammonia-lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.
Cinnamate 4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce 4-coumaric acid (p-coumaric acid) researchgate.netoup.com.
4-coumarate:CoA ligase (4CL) : Activates 4-coumaric acid by adding a Coenzyme A moiety, yielding 4-coumaroyl-CoA researchgate.netencyclopedia.pub.
From 4-coumaroyl-CoA, the pathway branches. Chalcone (B49325) synthase (CHS) is a pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone encyclopedia.pub. In legumes, a legume-specific enzyme, chalcone reductase (CHR) , often acts in concert with CHS to produce 6'-deoxychalcone (isoliquiritigenin) researchgate.netijcmas.com.
The subsequent cyclization of these chalcones is mediated by chalcone isomerase (CHI) , which stereospecifically converts naringenin chalcone to (2S)-naringenin or isoliquiritigenin (B1662430) to (2S)-liquiritigenin. These flavanones, naringenin and liquiritigenin (B1674857), are the direct precursors for the isoflavonoid branch of the pathway encyclopedia.pubnih.gov. They represent the final point of the general pathway before commitment to isoflavone (B191592) and, subsequently, pterocarpan synthesis.
Table 1: Key Enzymes in the General Isoflavonoid Precursor Pathway
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid | Deamination |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | 4-Coumaric acid | Hydroxylation |
| 4-coumarate:CoA ligase | 4CL | 4-Coumaric acid | 4-Coumaroyl-CoA | CoA ligation |
| Chalcone synthase | CHS | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | Condensation |
| Chalcone reductase | CHR | 4-Coumaroyl-CoA, Malonyl-CoA | Isoliquiritigenin | Reduction (Legume-specific) |
| Chalcone isomerase | CHI | Naringenin chalcone | (2S)-Naringenin | Intramolecular cyclization |
Pterocarpan-Specific Biosynthetic Steps
The conversion of flavanone (B1672756) precursors into the complex tetracyclic pterocarpan structure requires a dedicated series of enzymatic transformations. These steps are responsible for creating the core pterocarpan skeleton and its subsequent diversification.
The formation of the characteristic pterocarpan ring system is a defining feature of this biosynthetic pathway, involving unique enzymatic activities that guide the molecule through hydroxylation, reduction, and stereospecific cyclization.
The first committed step in isoflavonoid biosynthesis is catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme ijcmas.comnih.gov. IFS acts on flavanone precursors like liquiritigenin or naringenin, mediating an aryl migration of the B-ring from position C-2 to C-3 of the C-ring. This reaction forms an unstable intermediate, 2-hydroxyisoflavanone (B8725905) nih.govresearchgate.netfrontiersin.org.
The subsequent step is the dehydration of this intermediate, a reaction catalyzed by 2-hydroxyisoflavanone dehydratase (HID or IFD) . HID efficiently eliminates a water molecule from the 2-hydroxyisoflavanone to form the stable isoflavone core structure, such as daidzein (B1669772) or genistein (B1671435) nih.govresearchgate.netfrontiersin.orgnih.gov. While this dehydration can occur spontaneously, the enzyme-catalyzed reaction is significantly faster and is considered essential for efficient isoflavone production in plants nih.gov. The coordinated action of IFS and HID is crucial for channeling metabolic flux from general flavonoids toward the isoflavonoid pathway nih.govnih.gov.
Following the formation of the isoflavone core, a series of reductions and hydroxylations occur. For the biosynthesis of (-)-medicarpin, a common (6aS,11aS)-pterocarpan, the isoflavone formononetin (B1673546) is hydroxylated by isoflavone 2'-hydroxylase (I2'H) , followed by reduction by isoflavone reductase (IFR) to yield the isoflavanone (B1217009) (3R)-vestitone frontiersin.orgnih.govnih.gov. A further reduction by vestitone reductase (VR) produces the isoflavanol intermediate, 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI) frontiersin.orgnih.govnih.gov.
The final and critical ring closure is catalyzed by pterocarpan synthase (PTS) , also known as 2'-hydroxyisoflavanol dehydratase nih.govnih.govresearchgate.net. This enzyme was long considered a "missing link" in pterocarpan biosynthesis nih.govresearchgate.net. PTS is a dirigent domain-containing protein that facilitates the stereospecific dehydration and cyclization of the isoflavanol precursor (e.g., DMI) to form the tetracyclic pterocarpan skeleton nih.govnih.gov. The enzyme controls the formation of a quinone methide intermediate, and the subsequent intramolecular cyclization establishes the cis-fusion of the B and C rings, defining the final stereochemistry at the 6a and 11a positions nih.govnih.govnih.govosti.govresearchgate.net. The stereochemistry of the isoflavanol substrate, specifically at the C-3 position, dictates whether a (-)-(6aS,11aS) or a (+)-(6aR,11aR) pterocarpan is formed nih.gov.
Once the pterocarpan skeleton is formed, it can be further modified. Pterocarpan reductase (PTR) is an enzyme that catalyzes the reductive opening of the pterocarpan ring system. For instance, PTR can convert (-)-medicarpin into the isoflavan (B600510) (-)-vestitol nih.gov. This reaction demonstrates that the pterocarpan skeleton is not always the final endpoint but can serve as an intermediate for other classes of isoflavonoids. More recently, PTR has also been identified as a key enzyme in the biosynthetic pathway of glabridin, where it is involved in the conversion of licoagrocarpin nih.gov.
The basic pterocarpan skeleton undergoes various decorations that lead to a wide diversity of natural products, with prenylation being one of the most significant modifications mdpi.com. Prenylation involves the attachment of a five-carbon dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the aromatic rings of the pterocarpan. This modification often enhances the biological activity of the resulting compound mdpi.comnih.gov.
In the biosynthesis of the soybean phytoalexins known as glyceollins, the pterocarpan precursor is (6aS,11aS)-3,9,6a-trihydroxypterocarpan, also known as (-)-glycinol (B1211887) nih.govnih.gov. Specific prenyltransferase (PT) enzymes catalyze the regiospecific addition of a dimethylallyl moiety to the glycinol core researchgate.netsemanticscholar.org. For example:
Glycinol 4-dimethylallyltransferase (G4DT) attaches the prenyl group at the C-4 position, forming the direct precursor to glyceollin (B191339) I nih.govnih.govresearchgate.net.
Glycinol 2-dimethylallyltransferase (G2DT) attaches the prenyl group at the C-2 position, leading to precursors for other glyceollin isomers nih.govresearchgate.netsemanticscholar.org.
Following prenylation, additional enzymatic steps, often involving cytochrome P450-dependent cyclases (glyceollin synthase ), catalyze the formation of a fifth ring, resulting in the final complex structures of the glyceollin isomers nih.govapsnet.orgbiorxiv.orgosmarks.net. This combination of a core pterocarpan skeleton followed by specific prenylation and cyclization reactions is a key strategy used by plants to generate a diverse arsenal (B13267) of specialized defensive compounds semanticscholar.org.
Table 2: Enzymes of Pterocarpan-Specific Biosynthesis and Diversification
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|
| Isoflavone Synthase | IFS | Flavanones (e.g., Liquiritigenin) | 2-Hydroxyisoflavanones | B-ring migration |
| 2-Hydroxyisoflavanone Dehydratase | HID / IFD | 2-Hydroxyisoflavanones | Isoflavones (e.g., Daidzein) | Dehydration |
| Isoflavone 2'-hydroxylase | I2'H | Isoflavones (e.g., Formononetin) | 2'-Hydroxyisoflavones | Hydroxylation |
| Isoflavone Reductase | IFR | 2'-Hydroxyisoflavones | (3R)-Isoflavanones | Reduction |
| Vestitone Reductase | VR | (3R)-Vestitone | 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | Reduction |
| Pterocarpan Synthase | PTS | 2'-Hydroxyisoflavanols (e.g., DMI) | Pterocarpans (e.g., Medicarpin) | Stereospecific cyclization |
| Pterocarpan Reductase | PTR | Pterocarpans (e.g., Medicarpin) | Isoflavans (e.g., Vestitol) | Reductive ring opening |
| Glycinol 4-dimethylallyltransferase | G4DT | (-)-Glycinol, DMAPP | 4-Dimethylallyl (-)-glycinol | C-4 Prenylation |
| Glycinol 2-dimethylallyltransferase | G2DT | (-)-Glycinol, DMAPP | 2-Dimethylallyl (-)-glycinol | C-2 Prenylation |
| Glyceollin Synthase | GS | Prenylated Pterocarpans | Glyceollins | Oxidative cyclization |
Prenylation and Further Structural Diversification
Glycinol 4-Dimethylallyltransferase (G4DT)
Glycinol 4-dimethylallyltransferase (G4DT) is a key enzyme that catalyzes a crucial prenylation step in the biosynthesis of glyceollin I, a major soybean phytoalexin nih.gov. This enzyme transfers a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) specifically to the C-4 position of the pterocarpan precursor, (–)-glycinol [(6aS, 11aS)-3,9,6a-trihydroxypterocarpan] nih.govoup.comresearchgate.net. The product of this reaction, 4-dimethylallylglycinol (B1251056), is the direct precursor to glyceollin I nih.govoup.com.
Research has demonstrated that G4DT exhibits very tight regiospecificity for the C-4 position, with no formation of the 2-dimethylallylglycinol isomer observed in its enzymatic reactions nih.gov. The gene encoding G4DT was identified from soybean expressed sequence tags that showed homology to genes from the tocopherol biosynthetic pathway nih.gov. The function of the gene product was subsequently verified using recombinant yeast microsomes nih.gov. The prenyl group transferred by G4DT originates from the methylerythritol phosphate (B84403) (MEP) pathway, which is consistent with the enzyme's localization within plastids nih.gov.
Glycinol 2-Dimethylallyltransferase (G2DT)
The structural diversity of glyceollins requires the action of other specific prenyltransferases. For the biosynthesis of glyceollins II, III, IV, and V, the prenylation of (–)-glycinol must occur at the C-2 position nih.govoup.comresearchgate.net. This reaction is catalyzed by Glycinol 2-dimethylallyltransferase (G2DT) oup.comresearchgate.net.
Using homology-based screening and biochemical characterization, researchers have identified genes encoding G2DT oup.comresearchgate.net. This enzyme is responsible for producing 2-dimethylallylglycinol, which serves as the precursor for other glyceollin isomers oup.comresearchgate.net. Transcriptional analyses have shown a direct correlation between the expression of the G2DT gene and the accumulation of glyceollins II, III, IV, and V in soybean cells and leaves treated with elicitors oup.comresearchgate.net. One specific G2DT, GmPT01, has been identified as a root-specific gene that is rapidly induced by stress researchgate.net.
Glyceollin Synthase (Cyclization of Prenylated Pterocarpans)
Following the prenylation of the (–)-glycinol core by G4DT or G2DT, the final step in the formation of glyceollin isomers is an oxidative cyclization reaction nih.govbiorxiv.org. This critical step is catalyzed by enzymes known as glyceollin synthases, which are cytochrome P450 monooxygenases nih.govnih.govbiorxiv.org. These enzymes convert the prenylated pterocarpan precursors into the characteristic cyclic ether structures of the final glyceollin molecules nih.govresearchgate.netresearchgate.net.
For instance, the 4-dimethylallylglycinol produced by G4DT is a substrate for a P450 cyclase that forms glyceollin I nih.gov. Similarly, the 2-dimethylallylglycinol (glyceocarpin) produced by G2DT is the precursor for glyceollins II and III, which are distinguished by the arrangement of the C2 prenyl group into different heterocyclic structures (a dihydropyran ring in glyceollin II and a hydrofuran ring in glyceollin III) biorxiv.org. Recently, five specific P450 enzymes responsible for the final cyclization steps to produce glyceollins I, II, and III have been identified, completing the elucidation of the core biosynthetic pathway nih.govbiorxiv.org.
| Enzyme | Substrate | Product | Resulting Phytoalexin(s) |
|---|---|---|---|
| Glycinol 4-Dimethylallyltransferase (G4DT) | (–)-Glycinol | 4-Dimethylallylglycinol | Glyceollin I |
| Glycinol 2-Dimethylallyltransferase (G2DT) | (–)-Glycinol | 2-Dimethylallylglycinol (Glyceocarpin) | Glyceollins II, III, IV, V |
| Glyceollin I Synthase (P450) | 4-Dimethylallylglycinol | Glyceollin I | Glyceollin I |
| Glyceollin II/III Synthases (P450s) | 2-Dimethylallylglycinol (Glyceocarpin) | Glyceollin II, Glyceollin III | Glyceollin II, Glyceollin III |
Regulation of Pterocarpan Biosynthesis
The production of pterocarpan phytoalexins is a tightly controlled process, activated primarily in response to biotic and abiotic stresses. This regulation occurs at multiple levels, including the induction of biosynthetic pathways by elicitors, transcriptional control of the relevant genes, and the specific subcellular compartmentalization of the enzymes involved.
Elicitor-Induced Pathways and Stress Responses (e.g., Fungal Infection, Methyl Jasmonate)
The biosynthesis of pterocarpans is a hallmark of the plant defense response and is rapidly induced by various stress signals. These triggers, known as elicitors, can be molecules derived from pathogens or endogenous signaling compounds mdpi.com.
Fungal Elicitors : Pathogen attack is a primary trigger for pterocarpan synthesis. In soybean, infection by the fungus Phytophthora sojae leads to increased transcript accumulation of prenyltransferase genes involved in glyceollin production researchgate.net. Similarly, cell cultures of soybean and chickpea show rapid accumulation of glyceollins and other pterocarpans when treated with glucan elicitors derived from fungal cell walls nih.govresearchgate.net.
Yeast Extract : In experimental systems, yeast extract is commonly used as a general elicitor to induce the phytoalexin response. Treatment of soybean cell cultures with yeast extract leads to the strong and coordinated transcriptional up-regulation of genes like G4DT and pterocarpan synthase (GmPTS1), which precedes the accumulation of glyceollins nih.govnih.govnih.gov.
Methyl Jasmonate (MJ) : Plant hormones, particularly those involved in stress signaling, play a key role. Methyl jasmonate, a derivative of jasmonic acid, is a potent elicitor that can trigger the expression of genes throughout the isoflavonoid and pterocarpan biosynthesis pathways researchgate.netmdpi.com. Application of MJ has been shown to stimulate the expression of structural genes in these pathways in various leguminous plants researchgate.net.
Genetic Regulation and Gene Expression Analysis (e.g., Transcriptional Factors, Gene Duplications)
The regulation of pterocarpan biosynthesis at the genetic level is complex, involving the coordinated expression of numerous genes and influenced by evolutionary events like gene duplication.
Coordinated Gene Expression : Upon elicitation, genes involved in the pterocarpan pathway are transiently up-regulated in a coordinated manner. For example, the expression profiles of G2DT, G4DT, and other glycinol biosynthetic genes like IFS (isoflavone synthase) and P6aH (pterocarpan 6a-hydroxylase) show similar patterns of induction in response to elicitors oup.com. This suggests a common regulatory mechanism controlling the entire pathway.
Transcriptional Factors : While specific transcription factors for the final steps of pterocarpan biosynthesis are still being fully elucidated, the broader flavonoid and isoflavonoid pathways are known to be regulated by complexes of transcription factors, including those from the MYB, bHLH, and WD40 protein families frontiersin.orgmdpi.commdpi.com. These proteins often form a regulatory complex (known as the MBW complex) that binds to the promoters of structural genes to activate their transcription mdpi.com. It is highly probable that these conserved regulatory networks also control pterocarpan-specific genes.
Gene Duplications : The evolution of metabolic diversity in plants is often driven by gene duplication. In soybean, the genes encoding G4DT and G2DT are paralogs that arose from whole-genome duplication events oup.comoup.com. This duplication allowed for the sub- and neofunctionalization of the enzymes, leading to the production of a wider array of glyceollin isomers. Other prenyltransferase genes in soybean have been generated through local gene duplications, further expanding the capacity for producing diverse prenylated isoflavonoids oup.comoup.com.
Subcellular Localization of Biosynthetic Enzymes (e.g., Chloroplast Membrane, Microsomal Fractions)
The biosynthetic pathway for pterocarpans is spatially organized within the cell, with different steps occurring in distinct subcellular compartments. This separation necessitates the transport of metabolic intermediates between organelles.
Plastids/Chloroplasts : The key prenylation steps catalyzed by G4DT and G2DT occur in plastids nih.govresearchgate.net. Both G4DT and several induced GmPTs (including a G2DT) have been shown to possess plastid targeting signals and their localization to this organelle has been confirmed experimentally nih.govresearchgate.net. This is consistent with the use of DMAPP from the plastid-localized MEP pathway as the prenyl donor nih.gov.
Endoplasmic Reticulum (ER) : In contrast, many of the enzymes that are members of the cytochrome P450 family are localized to the microsomal fraction, specifically the endoplasmic reticulum nih.gov. This includes the 3,9-dihydroxypterocarpan (B190946) 6a-hydroxylase, which produces the (–)-glycinol substrate for the prenyltransferases, as well as the final glyceollin synthase enzymes that cyclize the prenylated intermediates nih.govbiorxiv.org.
This compartmentalization implies that the pterocarpan intermediate, (–)-glycinol, must be transported from the ER to the plastid for prenylation. Subsequently, the resulting 4- or 2-dimethylallylglycinol must be transported back to the ER for the final cyclization step to form the mature glyceollin molecules nih.gov.
Chemical Synthesis and Stereochemical Control of Pterocarpan Analogues
Modern Methodologies for Total Synthesis
The construction of the tetracyclic pterocarpan (B192222) skeleton has been approached from various perspectives, ranging from mimicking natural biosynthetic pathways to employing powerful modern synthetic reactions.
Biomimetic Synthesis seeks to replicate the plausible biosynthetic pathways of natural products in a laboratory setting. In the case of pterocarpans, this often involves mimicking the enzymatic cyclization of isoflavonoid (B1168493) precursors. For instance, novel cytisine-pterocarpan derived compounds have been synthesized using a biomimetic strategy involving a DMAP-mediated reaction. mdpi.comexlibrisgroup.comnih.gov This approach highlights the use of biological models to inform synthetic design. The biosynthesis of pterocarpans in leguminous plants involves a key ring closure reaction, which is a critical step in determining the compound's stereochemistry. nih.gov
Non-Biomimetic Approaches offer alternative and often more flexible routes to the pterocarpan core, unconstrained by biosynthetic pathways. These methods frequently employ well-established synthetic transformations to construct the tetracyclic system. A notable non-biomimetic strategy involves a Michael-Claisen condensation, which has been developed as a new aromatic annulation method to form the D ring of substituted pterocarpans. researchgate.net A comprehensive review of the total synthesis of natural pterocarpans and their analogs details a variety of these non-biomimetic methods. researchgate.netnih.gov
Modern organic synthesis relies heavily on the use of advanced reagents and catalysts to achieve high levels of selectivity and efficiency.
Organomercury Approach: Historically, organomercury compounds have been utilized in organic synthesis. wikipedia.org In the context of pterocarpan synthesis, an oxidative cyclization of a 2'-hydroxyisoflavan using lead(IV) acetate or a related reagent can be considered analogous to older methods that might have employed mercury salts. While direct modern applications of organomercury reagents in pterocarpan synthesis are less common due to their toxicity, the principles of oxidative cyclization remain relevant.
Heck Arylation: The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. youtube.comnih.govmdpi.com This reaction has been successfully applied to the synthesis of the pterocarpan skeleton. researchgate.netresearchgate.net The strategy typically involves an intramolecular Heck reaction of a suitably substituted precursor to form one of the crucial rings of the pterocarpan system. This method offers a versatile and reliable way to construct the core structure. researchgate.net
Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation is a key method for the enantioselective reduction of ketones and imines, and it has found significant application in the synthesis of chiral flavonoids and their analogues. researchgate.netrsc.org In the synthesis of pterocarpans, ATH is used to establish the critical stereocenters with high enantioselectivity. researchgate.netnih.gov For example, the ATH of a 2′-hydroxy-substituted isoflavone (B191592) can generate a chiral isoflavan-4-ol, which then undergoes cyclization to form the desired enantiomerically enriched pterocarpan. researchgate.netnih.gov The use of catalysts like the Noyori-Ikariya ruthenium complexes is common in these transformations. mdpi.com
Enantioselective Synthesis and Absolute Configuration Assignment
The biological activity of pterocarpans is often dependent on their absolute stereochemistry. Therefore, the development of methods for the enantioselective synthesis of specific stereoisomers and the unambiguous determination of their absolute configuration are of paramount importance.
The synthesis of enantiomerically pure pterocarpans, including the naturally occurring (6aS,11aS) enantiomers, has been a significant focus of synthetic efforts. mdpi.comnih.gov One successful approach to the first enantioselective synthesis of trans-(6aS,11aR)-pterocarpan and its subsequent conversion to cis-(6aS,11aS)-pterocarpan started from a racemic 2'-benzyloxyflavanone. nih.gov This highlights that both enantiomers can sometimes be accessed from a common precursor through strategic manipulations. Asymmetric transfer hydrogenation has also been a cornerstone in the enantioselective synthesis of isoflavanones and pterocarpans, proceeding through a dynamic kinetic resolution of isoflavones. researchgate.net
The following table summarizes key aspects of the enantioselective synthesis of pterocarpans.
| Method | Precursor | Key Transformation | Product |
|---|---|---|---|
| Enantioselective Conversion | Racemic 2'-benzyloxyflavanone | Stereospecific conversion | trans-(6aS,11aR)-pterocarpan and cis-(6aS,11aS)-pterocarpan |
| Asymmetric Transfer Hydrogenation (ATH) | 2′-hydroxyl-substituted isoflavone | ATH cascade and acid-catalyzed cyclization | Enantiopure pterocarpan |
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides valuable information about the three-dimensional structure of chiral molecules and is a powerful tool for assigning the absolute configuration of pterocarpans.
The CD spectra of pterocarpans exhibit characteristic Cotton effects that are related to their absolute stereochemistry. For instance, the negative Cotton effect observed in the 220-240 nm range and a positive Cotton effect in the 260-310 nm range are indicative of the (6aS,11aS) configuration at the cis-fused junction of the chroman and benzofuran rings. researchgate.net A systematic study of the chiroptical properties of enantiopure cis- and trans-pterocarpans has allowed for the development of rules that enable the configurational assignment of similar pterocarpan derivatives by CD spectroscopy. nih.gov The stereochemistry of key intermediates in these syntheses is often confirmed by X-ray crystallography, which then anchors the interpretation of the chiroptical data. nih.gov
The table below illustrates the relationship between the chiroptical properties and the absolute configuration of pterocarpans.
| Absolute Configuration | Wavelength Range (nm) | Cotton Effect |
|---|---|---|
| (6aS,11aS) | 220-240 | Negative |
| 260-310 | Positive |
Conformational Analysis and Stereochemistry of Ring Fusion (cis/trans Isomerism)
In the vast majority of cases, pterocarpans isolated from natural sources exhibit a cis fusion of the B/C rings. researchgate.netresearchgate.net Computational studies have provided a thermodynamic rationale for this observation, indicating that the trans isomers are significantly less stable and energetically less favored than their cis counterparts. researchgate.net The absolute configuration of these naturally occurring cis-pterocarpans is typically (6aR,11aR), which corresponds to a negative optical rotation, or the enantiomeric (6aS,11aS) form, which exhibits a positive optical rotation. researchgate.netnih.gov
The stereochemistry of the ring junction is a crucial determinant of the molecule's three-dimensional shape. The cis-fused isomers, such as (6aS,11aS)-pterocarpan, adopt a distinctly bent or folded conformation. In contrast, the trans-fused isomers have a more planar and rigid structure. This conformational difference has significant implications for the biological activity of these compounds.
Elucidation of the ring fusion stereochemistry is routinely accomplished using spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constant (J-value) between the angular protons H-6a and H-11a is a reliable indicator of their relative orientation. A J-value in the range of 6-7 Hz is characteristic of a cis relationship, while a larger coupling constant would be expected for a trans arrangement. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide definitive evidence for the cis fusion through the observation of spatial correlation between these two protons. researchgate.net
X-Ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous proof of the stereochemistry and the precise three-dimensional structure of the molecule, confirming the cis or trans nature of the ring fusion and the absolute configuration of the chiral centers. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy: Chiroptical methods like CD spectroscopy are powerful tools for assigning the absolute configuration of pterocarpans by comparing their spectral data with those of known compounds. researchgate.netnih.gov
| Feature | cis-Pterocarpan (e.g., this compound) | trans-Pterocarpan (e.g., (6aS,11aR)-pterocarpan) |
| Ring Fusion | The substituents at C-6a and C-11a are on the same side of the ring system. | The substituents at C-6a and C-11a are on opposite sides of the ring system. |
| Relative Stability | Energetically more stable and favored. researchgate.net | Energetically less stable. researchgate.net |
| Natural Occurrence | The predominant form found in nature. researchgate.netresearchgate.net | Rare or absent in nature. |
| Conformation | Adopts a folded, non-planar conformation. | Has a more rigid and planar conformation. |
| NMR ¹H-NMR J(H-6a, H-11a) | Typically 6-7 Hz. researchgate.net | Larger coupling constants expected. |
| Synthesis | Can be synthesized from trans-isomers via acid treatment. researchgate.net | Can be synthesized enantioselectively and converted to the cis-isomer. nih.gov |
Synthesis of Pterocarpan Derivatives and Analogue Libraries
The synthesis of pterocarpan derivatives and the generation of analogue libraries are of significant interest for exploring the structure-activity relationships (SAR) of this class of compounds. Various synthetic strategies have been developed to access the core pterocarpan skeleton and to introduce diverse substituents on the aromatic rings.
One powerful strategy involves the diastereoselective and convergent synthesis that allows for the control of the relative stereochemistry. An example of this approach is the allylation of aromatic aldehydes with cyclic allylsiloxanes, which provides a method to selectively generate either cis or trans isomers. nih.gov
Biomimetic approaches aim to replicate the final steps of the natural biosynthetic pathway. The key step in pterocarpan biosynthesis is the enzymatic ring closure of a 2'-hydroxyisoflavanol intermediate, a reaction catalyzed by 2'-hydroxyisoflavanol dehydratase. nih.govnih.gov Laboratory syntheses can mimic this by employing dehydrative cyclization of synthetic 2'-hydroxyisoflavanol precursors, often under acidic conditions.
Modern synthetic methodologies have enabled the efficient construction of the pterocarpan framework. These include:
[3+2] Cycloaddition Reactions: The direct [3+2] cycloaddition of phenols with olefins has proven to be a highly effective strategy for constructing the 2,3-dihydrobenzofuran (2,3-DHB) scaffold, which constitutes rings B and C of the pterocarpan system. researchgate.net
Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the oxa-Heck arylation , have been successfully applied to synthesize pterocarpan analogues. This method is particularly useful for creating derivatives with modified A-rings, such as pterocarpaquinones, by coupling precursors like o-chloromercuriphenols with chromene partners. researchgate.net
Intramolecular Friedel-Crafts Reactions: Acid-catalyzed intramolecular cyclization of carefully designed precursors can also yield the pterocarpan core.
These diverse synthetic routes allow for the systematic modification of the pterocarpan structure. By varying the starting materials—such as the substituted phenols, chromenes, or isoflavonoid precursors—libraries of analogues can be generated. These libraries can feature a wide range of substituents (e.g., hydroxyl, methoxy, prenyl groups) at different positions on the aromatic A and D rings, enabling a thorough investigation of how these modifications influence biological activity.
| Synthetic Strategy | Key Reaction / Concept | Type of Derivatives Produced |
| Convergent Synthesis | Allylation of aromatic aldehydes with cyclic allylsiloxanes. nih.gov | Stereochemically controlled cis and trans-pterocarpans. nih.gov |
| Biomimetic Synthesis | Dehydrative cyclization of 2'-hydroxyisoflavanols. nih.govnih.gov | Pterocarpans with substitution patterns mimicking natural products. |
| Cycloaddition | Formal [3+2] cycloaddition of phenols and olefins. researchgate.net | Direct construction of the core 2,3-dihydrobenzofuran system. |
| Transition-Metal Catalysis | Intramolecular oxa-Heck arylation. researchgate.net | Pterocarpaquinones and other A-ring modified analogues. researchgate.net |
Biological Activities and Mechanistic Investigations Non Human and in Vitro Contexts
Antimicrobial Activity and Plant Defense Mechanisms
Pterocarpans are a significant group of isoflavonoids that function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or other stressors. bohrium.com The stereochemistry of the pterocarpan (B192222) nucleus is a critical determinant of its antimicrobial efficacy. nih.gov
Antifungal Properties and Modes of Action
(6aS,11aS)-pterocarpan and its derivatives exhibit significant antifungal activity against a variety of pathogenic fungi. As phytoalexins, they are a key component of the plant's induced defense system. bohrium.com
The primary mode of action for the antifungal properties of pterocarpans involves the disruption of fungal cell membranes. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. ncsu.edu For instance, some pterocarpans have been shown to inhibit the elongation of germ tubes and the growth of fungal mycelium. researchgate.net
Despite the antifungal capabilities of pterocarpans, some fungal pathogens have evolved mechanisms to evade these plant defenses. A common strategy is the detoxification of phytoalexins through enzymatic modification, rendering them less toxic. This ability of certain fungi to metabolize pterocarpans can determine the outcome of a plant-pathogen interaction. bohrium.com
Antibacterial Properties
Pterocarpans have demonstrated considerable antibacterial activity, particularly against Gram-positive bacteria. bohrium.com Several studies have highlighted the efficacy of pterocarpan derivatives against clinically significant pathogens like Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. nih.gov
The antibacterial mechanism of pterocarpans is linked to their ability to damage the bacterial cell membrane, leading to a loss of structural integrity and subsequent cell death. ncsu.edu The lipophilicity of the molecule, often enhanced by the presence of certain substituent groups, plays a role in its ability to interact with and disrupt the bacterial cell membrane. bohrium.com
Specific pterocarpan compounds have shown potent activity. For example, erycristagallin, a pterocarpan isolated from Erythrina subumbrans, exhibited high activity against Staphylococcus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/mL. nih.gov Another study reported the activity of isoneorautenol, a pterocarpan, against the fast-growing, non-pathogenic Mycobacterium smegmatis.
Interactive Table: Antibacterial Activity of Selected Pterocarpans
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Erycristagallin | Staphylococcus aureus (MRSA) | 0.39 - 1.56 |
| Erycristagallin | Staphylococcus aureus (VRSA) | 0.39 - 1.56 |
| Erybraedin A | Streptococcus strains | 0.78 - 1.56 |
Antiviral Effects
Certain pterocarpans have been identified as having antiviral properties, notably against the Human Immunodeficiency Virus (HIV). bohrium.com The mechanism of this anti-HIV activity has been linked to the inhibition of reverse transcriptase, a crucial enzyme for the replication of the virus. bohrium.com While the anti-HIV potential of some pterocarpans has been noted, specific studies on the antiherpetic activity of this compound are not extensively documented in the reviewed literature.
Anti-Inflammatory Effects and Associated Molecular Pathways
Pterocarpans have demonstrated significant anti-inflammatory properties in various in vitro models. These effects are attributed to their ability to modulate key inflammatory mediators and signaling pathways.
Modulation of Inflammatory Mediators and Signaling Cascades
Research has shown that certain pterocarpanquinones can exert anti-inflammatory effects by inhibiting the nuclear translocation of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov By preventing its translocation to the nucleus, these compounds can effectively suppress the inflammatory response. nih.gov The pterocarpanquinone LQB-118, for example, has been shown to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), further highlighting the anti-inflammatory potential of this class of molecules. nih.gov
Antiproliferative and Antitumor Activities (In Vitro Cell Line Studies)
A growing body of evidence suggests that pterocarpans possess significant antiproliferative and antitumor activities. bohrium.com These compounds have been shown to be cytotoxic to a variety of human cancer cell lines in vitro. nih.gov
The mechanism underlying the antitumor activity of pterocarpans often involves the induction of apoptosis, or programmed cell death. nih.gov Studies on the pterocarpanquinone LQB-118 have revealed several apoptotic pathways being triggered, including the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspase-3. nih.gov Furthermore, this compound was found to induce mitochondrial membrane depolarization, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov
The cytotoxic effects of various pterocarpan derivatives have been evaluated against a range of cancer cell lines, with some compounds demonstrating potent activity.
Interactive Table: In Vitro Antiproliferative Activity of Selected Pterocarpan Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Amorphaquinone | A2780 (human ovarian cancer) | 6.6 |
| Pendulone | A2780 (human ovarian cancer) | 19.6 |
| Pterocarpanquinone (LQB-118) | Various human cancer cell lines | µM range |
| Pterostilbene derivative (2j) | HSC-3 (oral cancer) | 18.53 |
| Pterostilbene-chalcone derivative (4d) | OECM-1 (oral cancer) | 16.38 |
| Pterostilbene-chalcone derivative (4d) | HSC-3 (oral cancer) | 18.06 |
| Pterostilbene-chalcone derivative (4i) | OECM-1 (oral cancer) | 9.62 |
| Benzochromene derivative (14) | Hepatocellular cancer | 7.79 |
| Benzochromene derivative (14) | Colorectal cancer | 8.10 |
Enzymatic Target Inhibition and Modulatory Effects
Pterocarpans also exert their biological effects by inhibiting specific enzymes that are crucial for disease progression or pathogen viability.
Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant therapeutic target for conditions such as type 2 diabetes and obesity, and it is also implicated in cancer nih.gov. While numerous natural products have been investigated as PTP1B inhibitors, specific studies detailing the inhibitory activity of this compound against PTP1B were not prominent in the reviewed scientific literature.
Pterocarpans have been identified as a potent new class of neuraminidase inhibitors, an enzyme critical for the proliferation of the influenza virus nih.gov. Pterocarpans isolated from Sophora flavescens showed significant inhibitory activity, with one derivative exhibiting an IC₅₀ value of 1.4 µM nih.gov. Kinetic studies revealed these inhibitors to be noncompetitive. Further research on 6a-hydroxypterocarpans from soybean leaves also demonstrated strong, noncompetitive neuraminidase inhibition, with the compound Glyceollin (B191339) VII having an IC₅₀ of 2.4 µM nih.gov. Additionally, prenylated pterocarpans from Erythrina abyssinica were found to be significant inhibitors of neuraminidases from bacterial sources like Clostridium perfringens and Vibrio cholerae, with IC₅₀ values ranging from 0.35 to 77.73 µM researchgate.net.
Certain pterocarpans have been identified as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Research on extracts from soybean leaves found that while 6a-hydroxypterocarpans were more selective for neuraminidase, related coumestane compounds were good α-glucosidase inhibitors nih.gov.
The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in cellular detoxification, and its inhibition is a therapeutic strategy for certain cancers nih.govresearchgate.net. However, specific research detailing the inhibition of ALDH isozymes by this compound was not found in the reviewed literature, which focuses more on other compound classes like psoralens and coumarins as ALDH inhibitors nih.gov.
Table 3: Enzymatic Inhibition by Pterocarpan Derivatives
| Enzyme Target | Pterocarpan Source/Type | IC₅₀ / Potency | Mode of Inhibition |
|---|---|---|---|
| Neuraminidase | Sophora flavescens | 1.4 µM (for best inhibitor) | Noncompetitive nih.gov. |
| Neuraminidase | Soybean Leaves (Glyceollin VII) | 2.4 µM | Noncompetitive nih.gov. |
| Neuraminidase | Erythrina abyssinica | 0.35 - 77.73 µM | Primarily Noncompetitive researchgate.net. |
| α-Glucosidase | Soybean Leaves | Moderate inhibition (IC₅₀ > 90 µM) | Not specified nih.gov. |
Structure Activity Relationship Sar and Rational Design of Pterocarpan Analogues
Influence of Substituent Patterns on Biological Activities (e.g., Hydroxyl, Methoxy, Prenyl, Methylenedioxy Groups)
The type and position of substituent groups on the pterocarpan (B192222) skeleton are critical determinants of its biological activity. The presence of hydroxyl, methoxy, prenyl, and methylenedioxy groups can significantly modulate the molecule's lipophilicity, electronic properties, and ability to interact with biological targets.
Prenyl Groups: The addition of prenyl groups (a five-carbon isoprenoid unit) to the pterocarpan structure has been shown to enhance a variety of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Prenylation increases the lipophilicity of the molecule, which can facilitate its interaction with cell membranes and intracellular targets. This modification can also introduce steric bulk that may lead to more specific and potent interactions with target proteins. For example, prenylated pterocarpans have demonstrated significant cytotoxic effects against various cancer cell lines.
Methylenedioxy Groups: A methylenedioxy bridge (-O-CH₂-O-) attached to one of the aromatic rings is another common structural feature in some pterocarpans, such as maackiain. This group can influence the electronic properties and conformation of the molecule, thereby affecting its interaction with biological targets. The presence of a methylenedioxy group has been associated with various pharmacological activities.
The following table summarizes the influence of different substituent patterns on the cytotoxic activity of selected pterocarpan analogues against the MCF-7 human breast cancer cell line.
| Compound | Substituent Pattern | Biological Activity (MCF-7 IC₅₀ µM) |
| Medicarpin | 3-hydroxy, 9-methoxy | >100 |
| Vestitol | 3-hydroxy, 9-methoxy (isoflavan) | 45.6 |
| Phaseollidin | 3,9-dihydroxy, 10-prenyl | 15.2 |
| Erythrabyssin II | 2-prenyl, 3,9-dihydroxy | 10.5 |
This table is a representative illustration based on data from multiple studies on isoflavonoids and may not represent a direct comparative study.
Stereochemical Determinants of Biological Activity
The pterocarpan skeleton possesses two chiral centers at positions 6a and 11a. The spatial arrangement of the atoms at these centers, known as stereochemistry, is a critical factor in determining the biological activity of these compounds. The cis-fusion of the B and C rings is the most common arrangement found in nature, leading to two possible enantiomeric forms: the (6aS,11aS) and the (6aR,11aR) configurations.
The three-dimensional shape of a molecule dictates how it fits into the binding site of a protein or other biological target. Even subtle differences in stereochemistry can lead to significant variations in biological activity, as one enantiomer may bind to a target with high affinity while the other binds weakly or not at all. This stereoselectivity is a well-established principle in pharmacology and is highly relevant to the biological actions of pterocarpans.
The two enantiomeric forms of pterocarpans, (6aS,11aS) and (6aR,11aR), often exhibit distinct biological activities. This is because the biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers. For example, studies on the antifungal activity of pterocarpans have shown that one enantiomer can be significantly more potent than the other against certain fungal species.
The biosynthesis of pterocarpans in plants is an enzyme-catalyzed process that is typically stereospecific, leading to the production of predominantly one enantiomer. For instance, (+)-pisatin has a (6aR,11aR) configuration, while (-)-maackiain (B1675864) has a (6aS,11aS) configuration. The differential activity of these enantiomers underscores the importance of considering stereochemistry in the design and development of pterocarpan-based therapeutic agents.
The following table provides a general overview of the differential activities observed between pterocarpan enantiomers.
| Enantiomer Configuration | General Biological Activity Profile | Example Compound |
| (6aS,11aS) | Often exhibits potent antifungal and antiproliferative activities. | (-)-Maackiain |
| (6aR,11aR) | Can also be biologically active, sometimes with different target specificity or potency compared to the (6aS,11aS) enantiomer. | (+)-Pisatin |
This table illustrates the general principle of stereospecificity in the biological activity of pterocarpans.
Rational Design and Synthesis of Bioactive Pterocarpan Analogues
Rational drug design involves the creation of new molecules with a specific biological activity, based on a thorough understanding of the SAR of a lead compound. For pterocarpans, this approach aims to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying the pterocarpan scaffold, medicinal chemists can explore the chemical space around the core structure to identify key features that enhance its therapeutic potential.
Strategies in the rational design of pterocarpan analogues often focus on:
Modification of Substituent Groups: Introducing or altering functional groups on the aromatic rings to optimize interactions with the target. This can involve changing the position or nature of hydroxyl, methoxy, and prenyl groups.
Stereochemical Control: Synthesizing enantiomerically pure pterocarpans to evaluate the activity of each enantiomer separately and to develop more specific drugs.
Scaffold Hopping: Replacing parts of the pterocarpan skeleton with other chemical moieties to explore new interactions with the target while maintaining the key pharmacophoric features.
For example, in the context of anticancer drug development, researchers have synthesized a variety of pterocarpan analogues and evaluated their cytotoxicity against different cancer cell lines. These studies have provided valuable insights into the SAR of pterocarpans as potential anticancer agents.
The following table presents examples of rationally designed pterocarpan analogues and their reported cytotoxic activity.
| Compound Analogue | Modification | Target Cell Line | IC₅₀ (µM) |
| LQB-118 | Pterocarpan-thienoquinoline hybrid | Jurkat (Leukemia) | 0.034 |
| Analogue 1 | Introduction of a nitrogen atom in the D-ring | HL-60 (Leukemia) | 1.5 |
| Analogue 2 | Modification of the A and D rings | A549 (Lung Cancer) | 5.77 |
This table includes data from various studies on rationally designed pterocarpan analogues and related compounds.
Computational Chemistry and Molecular Modeling in SAR Studies (e.g., Docking, Quantum Chemical Calculations)
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and play a significant role in elucidating the SAR of pterocarpans. These in silico methods allow researchers to visualize and analyze the interactions between pterocarpan analogues and their biological targets at the molecular level, providing insights that can guide the rational design of new compounds.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., a pterocarpan analogue) when bound to a specific protein target. By calculating a docking score or binding energy, researchers can estimate the binding affinity of different analogues and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. This information is crucial for understanding how structural modifications affect the binding potency and for designing new analogues with improved affinity.
Quantum Chemical Calculations: These methods are used to calculate the electronic properties of molecules, such as their charge distribution and molecular orbital energies. This information can help to explain the reactivity and interaction potential of pterocarpan analogues and can be used to refine SAR models.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using molecular descriptors that quantify various physicochemical properties of the molecules, QSAR models can predict the activity of new, untested compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
The following table shows examples of binding energies calculated from molecular docking studies of pterocarpan analogues with potential anticancer targets.
| Pterocarpan Analogue | Protein Target | Binding Energy (kcal/mol) |
| Indigocarpan | VEGFR2 | -7.04 |
| Indigocarpan | PDGFRβ | -4.82 |
| Isorhamnetin | H-Ras p21 | -17.15 |
This table presents data from various in silico studies and is for illustrative purposes.
Advanced Research Methodologies and Future Directions in Pterocarpan Studies
Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Elucidation and Regulation
The biosynthesis of (6aS,11aS)-pterocarpan is a complex process involving a series of enzymatic steps. While the core pathway is largely understood, the intricate regulatory networks that control the flux of metabolites remain an active area of investigation. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for a holistic understanding of this pathway. nih.govrsc.orgmdpi.com
Genomics provides the foundational blueprint, identifying the genes encoding the biosynthetic enzymes. The sequencing of genomes from pterocarpan-producing plants, such as various legumes, has been instrumental in identifying candidate genes.
Transcriptomics , often through RNA-sequencing, reveals which genes are actively expressed under specific conditions, such as upon pathogen attack, which often induces phytoalexin production. This approach was pivotal in identifying the transcript for pterocarpan (B192222) synthase (PTS), the enzyme catalyzing the final cyclization step to form the pterocarpan core. nih.gov
Proteomics complements transcriptomics by quantifying the actual proteins present, including the biosynthetic enzymes. This can reveal post-transcriptional and post-translational regulation that may not be apparent from transcript levels alone.
Metabolomics provides a snapshot of the small molecules, including this compound and its precursors, within the plant. By correlating metabolite profiles with gene expression and protein abundance, researchers can identify bottlenecks and regulatory control points in the biosynthetic pathway.
By integrating these multi-omics datasets, researchers can construct comprehensive models of the pterocarpan biosynthetic network. mdpi.com This allows for the identification of previously unknown regulatory elements, such as transcription factors that control the expression of multiple pathway genes, and provides a more complete picture of how the plant orchestrates the production of these defense compounds.
| Omics Technology | Application in Pterocarpan Research | Key Insights |
| Genomics | Identification of genes encoding biosynthetic enzymes. | Provides the genetic blueprint for the pathway. |
| Transcriptomics | Analysis of gene expression under different conditions. | Reveals which genes are active during pterocarpan production. |
| Proteomics | Quantification of enzyme levels. | Uncovers post-transcriptional regulatory mechanisms. |
| Metabolomics | Measurement of pterocarpan and its precursors. | Identifies metabolic bottlenecks and pathway flux. |
Strategies for Metabolic Engineering and Biosynthetic Pathway Optimization for Enhanced Production
The demand for pterocarpans for research and potential therapeutic applications has spurred interest in enhancing their production. Metabolic engineering, often guided by insights from omics studies, provides a suite of tools to optimize the biosynthetic pathway in both native plants and microbial hosts. nih.gov
Key strategies for enhancing this compound production include:
Downregulation of Competing Pathways: By using techniques like RNA interference (RNAi), researchers can reduce the flow of precursor molecules into competing metabolic pathways, thereby redirecting them towards pterocarpan synthesis.
Precursor Supply Enhancement: The biosynthesis of pterocarpans relies on precursors from the general phenylpropanoid pathway. Engineering upstream pathways to produce more of these precursors can alleviate potential bottlenecks.
Dynamic Regulation: The use of biosensors and synthetic gene circuits allows for the dynamic control of gene expression in response to specific metabolic intermediates, enabling a more balanced and efficient pathway. nih.gov
Heterologous Production: Introducing the entire pterocarpan biosynthetic pathway into a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, offers the potential for large-scale, controlled production in fermenters. nih.gov
These strategies, often used in combination, are paving the way for the sustainable and high-yield production of this compound and its derivatives. mdpi.com
Chemoenzymatic Synthesis and Biocatalysis for Complex Pterocarpan Analogues
While metabolic engineering focuses on enhancing the production of naturally occurring pterocarpans, chemoenzymatic synthesis and biocatalysis offer a powerful approach to create novel, structurally diverse analogues with potentially improved biological activities. chemrxiv.orgmdpi.com This hybrid approach combines the strengths of traditional chemical synthesis with the high selectivity of enzymatic reactions.
The core this compound scaffold can be synthesized chemically, followed by enzymatic modifications to introduce specific functional groups. Alternatively, a precursor molecule can be chemically synthesized and then subjected to an enzymatic cyclization to form the pterocarpan ring system. Biocatalysis, the use of isolated enzymes or whole microbial cells to perform chemical transformations, is particularly advantageous for reactions that are difficult to achieve with conventional chemistry, such as stereoselective hydroxylations or glycosylations. mdpi.comentrechem.com
| Approach | Description | Potential Application for Pterocarpans |
| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to create a target molecule. | Synthesis of novel pterocarpan analogues with modified substitution patterns. |
| Biocatalysis | The use of enzymes or microbial cells to catalyze specific chemical reactions. | Introduction of chiral centers or specific functional groups onto the pterocarpan scaffold. |
The development of novel biocatalysts through enzyme engineering and genome mining is continuously expanding the toolbox for chemoenzymatic synthesis, opening up new avenues for the creation of complex pterocarpan analogues with tailored properties. mdpi.comdntb.gov.ua
Elucidation of Novel Cellular Targets and Mechanistic Pathways
While the antimicrobial and anticancer activities of some pterocarpans are known, the precise molecular mechanisms and cellular targets through which they exert these effects are not fully understood. Advanced research methodologies are now being employed to identify these targets and elucidate the downstream signaling pathways.
One key area of focus is the interaction of pterocarpans with cellular membranes and specific proteins. Techniques such as affinity chromatography, where a pterocarpan molecule is immobilized and used to "fish" for interacting proteins from a cell lysate, can help identify direct binding partners. Furthermore, computational docking studies, guided by the three-dimensional structure of the pterocarpan, can predict potential protein targets.
By understanding the specific cellular targets of this compound, researchers can gain deeper insights into its mechanism of action and potentially identify new therapeutic applications.
Structural Biology of Pterocarpan-Interacting Enzymes and Receptors
Understanding the three-dimensional structure of the enzymes involved in pterocarpan biosynthesis and the receptors through which pterocarpans exert their biological effects is crucial for rational drug design and metabolic engineering. X-ray crystallography and cryo-electron microscopy are powerful techniques for determining the atomic-level structure of these proteins.
Recently, the crystal structures of pterocarpan synthase (PTS), the enzyme that catalyzes the final step in the biosynthesis of both (+) and (-) pterocarpans, have been elucidated. nih.gov These structures reveal a unique dirigent-like protein fold and provide insights into the mechanism of stereospecific cyclization. The enzyme appears to stabilize a quinone methide intermediate, guiding the formation of the correct stereochemistry of the final pterocarpan product. nih.gov
By studying the structure of the active site and the interactions with the substrate, researchers can design mutations to alter the enzyme's specificity, potentially leading to the production of novel pterocarpan analogues. Furthermore, understanding the structural basis of pterocarpan binding to its cellular receptors will enable the design of more potent and selective therapeutic agents.
Q & A
Q. How can researchers address inconsistencies in crystallographic data for pterocarpan derivatives?
- Methodological Answer : SHELXL refinement with high-resolution datasets (<1.0 Å) reduces model bias. Twinning tests (e.g., R-factor ratio) and validation tools (PLATON) identify lattice imperfections. Public deposition in the Cambridge Structural Database ensures peer validation .
Tables of Key Findings
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
